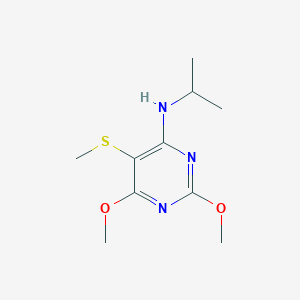

2,6-Dimethoxy-5-(methylsulfanyl)-N-(propan-2-yl)pyrimidin-4-amine

Description

N-Isopropyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by its unique structure, which includes isopropyl, dimethoxy, and methylthio groups attached to the pyrimidine ring.

Properties

CAS No. |

89587-76-8 |

|---|---|

Molecular Formula |

C10H17N3O2S |

Molecular Weight |

243.33 g/mol |

IUPAC Name |

2,6-dimethoxy-5-methylsulfanyl-N-propan-2-ylpyrimidin-4-amine |

InChI |

InChI=1S/C10H17N3O2S/c1-6(2)11-8-7(16-5)9(14-3)13-10(12-8)15-4/h6H,1-5H3,(H,11,12,13) |

InChI Key |

CFDRFUMNFDSXLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=C(C(=NC(=N1)OC)OC)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethoxypyrimidine with isopropylamine and methylthiol under controlled conditions. The reaction typically requires a catalyst, such as zinc chloride, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups can be reduced to amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Isopropyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antiviral agent.

Industry: It is used in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-Isopropyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of inflammatory mediators or viral replication enzymes, thereby exerting its anti-inflammatory or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

- 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine

- 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine

- N-(5-Chloro-2-pyrimidinyl)-N-(4-piperidinyl)amine

Uniqueness

N-Isopropyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both isopropyl and methylthio groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Biological Activity

Overview

2,6-Dimethoxy-5-(methylsulfanyl)-N-(propan-2-yl)pyrimidin-4-amine, also known as N-Isopropyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine, is a pyrimidine derivative with potential biological activity. This compound is characterized by its unique structure that includes isopropyl, dimethoxy, and methylthio groups attached to the pyrimidine ring. Its biological activities are of interest due to its potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| CAS Number | 89587-76-8 |

| Molecular Formula | C10H17N3O2S |

| Molecular Weight | 243.33 g/mol |

| IUPAC Name | 2,6-dimethoxy-5-methylsulfanyl-N-propan-2-ylpyrimidin-4-amine |

| InChI Key | CFDRFUMNFDSXLD-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It is suggested that the compound may inhibit certain enzymes or receptors involved in inflammatory processes or viral replication. This inhibition leads to a cascade of biochemical events that manifest as anti-inflammatory or antiviral effects.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit the activity of enzymes that are critical for inflammatory mediator production or viral replication.

- Receptor Modulation : It could interact with receptors involved in immune responses, potentially modulating their activity to reduce inflammation.

Biological Activity Studies

Recent studies have evaluated the biological activity of 2,6-Dimethoxy-5-(methylsulfanyl)-N-(propan-2-yl)pyrimidin-4-amine in various contexts:

Antiviral Activity

Research indicates that compounds within the pyrimidine family can exhibit significant antiviral properties. For instance, derivatives similar to this compound have shown efficacy against viruses by inhibiting key viral enzymes such as RNA polymerases.

In vitro studies demonstrated that related compounds could achieve IC50 values below 50 µM against various viral strains, indicating potent antiviral activity. The specific mechanisms often involve disruption of viral replication processes.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In cellular assays, it has shown the ability to reduce the production of pro-inflammatory cytokines in response to stimuli such as lipopolysaccharides (LPS). This effect highlights its potential application in treating inflammatory diseases.

Case Studies

- Study on Antiviral Activity : A study published in MDPI demonstrated that pyrimidine derivatives exhibited significant inhibitory effects on viral replication in vitro. The most effective compounds achieved IC50 values around 32 µM against hepatitis C virus (HCV) NS5B polymerase .

- Anti-inflammatory Research : Another research effort focused on the anti-inflammatory properties of similar compounds, where it was found that they could inhibit TNF-alpha and IL-6 production in macrophages stimulated with LPS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.